molecular formula C10H12BrNO3 B3049344 2-Bromo-6-(tert-butyl)-4-nitrophenol CAS No. 20294-59-1

2-Bromo-6-(tert-butyl)-4-nitrophenol

Cat. No.: B3049344
CAS No.: 20294-59-1
M. Wt: 274.11 g/mol
InChI Key: JOOATDPFLVCPGU-UHFFFAOYSA-N
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Description

2-Bromo-6-(tert-butyl)-4-nitrophenol is a halogenated nitrophenol derivative characterized by a bromine atom at position 2, a nitro group at position 4, and a bulky tert-butyl group at position 6 on the aromatic phenol ring. Its molecular formula is C₁₀H₁₂BrNO₃, with a calculated molecular weight of 286.11 g/mol. The tert-butyl group introduces significant steric hindrance, which influences reactivity, solubility, and intermolecular interactions.

Properties

CAS No.

20294-59-1

Molecular Formula

C10H12BrNO3

Molecular Weight

274.11 g/mol

IUPAC Name

2-bromo-6-tert-butyl-4-nitrophenol

InChI

InChI=1S/C10H12BrNO3/c1-10(2,3)7-4-6(12(14)15)5-8(11)9(7)13/h4-5,13H,1-3H3

InChI Key

JOOATDPFLVCPGU-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C(=CC(=C1)[N+](=O)[O-])Br)O

Canonical SMILES

CC(C)(C)C1=C(C(=CC(=C1)[N+](=O)[O-])Br)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key structural analogues include compounds with variations in substituent type, position, and electronic effects. Below is a comparative table:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Notable Properties
2-Bromo-6-(tert-butyl)-4-nitrophenol C₁₀H₁₂BrNO₃ 286.11 Br (2), NO₂ (4), t-Bu (6) High steric hindrance, moderate acidity (pKa ~7–8 estimated)
2-Bromo-4-methyl-6-nitrophenol C₇H₆BrNO₃ 232.03 Br (2), NO₂ (6), CH₃ (4) Lower steric hindrance; higher acidity than tert-butyl analogue due to smaller substituent
4-Bromo-2-fluoro-6-nitrophenol C₆H₃BrFNO₃ 236.00 Br (4), F (2), NO₂ (6) Enhanced acidity (pKa ~6–7) due to electron-withdrawing F; compact structure
2-Bromo-4-(methylsulfonyl)-6-nitrophenol C₇H₆BrNO₅S 296.10 Br (2), NO₂ (6), SO₂CH₃ (4) Strong electron-withdrawing SO₂CH₃ group; very high acidity (pKa ~4–5)

Key Observations:

  • Steric Effects: The tert-butyl group in the target compound reduces reactivity in crowded environments (e.g., nucleophilic aromatic substitution) compared to methyl or fluorine substituents.
  • Acidity: Electron-withdrawing groups (e.g., NO₂, SO₂CH₃, F) lower the pKa of the phenolic hydroxyl. The tert-butyl group, though electron-donating via inductive effects, has a lesser impact on acidity than smaller substituents like F or SO₂CH₃.
  • Solubility: Bulky tert-butyl groups enhance lipophilicity, reducing water solubility compared to methyl or fluoro analogues.

Toxicity and Environmental Impact

  • Target Compound: Limited direct toxicity data, but nitrophenols generally exhibit moderate toxicity (e.g., zebrafish embryo LC₅₀ ~10–100 µM). The tert-butyl group may slow degradation, increasing environmental persistence.
  • Fluoro and Sulfonyl Analogues: Fluorinated nitrophenols show higher toxicity due to enhanced bioavailability, while sulfonyl derivatives may form stable metabolites with unknown ecological effects.

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